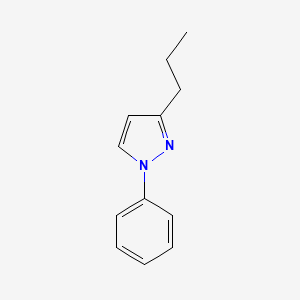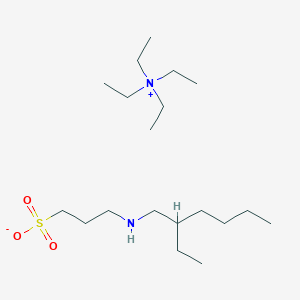
(2-Hydroxynaphthalen-1-yl)boronic acid
Vue d'ensemble
Description
(2-Hydroxynaphthalen-1-yl)boronic acid is an organic compound with the molecular formula C10H9BO3. It is a boronic acid derivative of naphthalene, featuring a hydroxyl group at the second position and a boronic acid group at the first position of the naphthalene ring. This compound is known for its utility in various chemical reactions, particularly in the field of organic synthesis.
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common synthetic route involves the reaction of 2-naphthol with triethyl borate followed by hydrolysis.
Boronic Ester Formation: Another method includes the formation of boronic esters from boronic acids and carbohydrate derivatives.
Industrial Production Methods: The industrial production of this compound typically involves large-scale Grignard reactions under controlled conditions to ensure high yield and purity.
Types of Reactions:
Suzuki-Miyaura Coupling: This compound is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: It can undergo oxidation to form naphthoquinones and reduction to produce naphthalene derivatives.
Substitution Reactions: It participates in electrophilic substitution reactions, often involving halogenation and nitration.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Strong Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Acidic or Basic Conditions: For substitution reactions.
Major Products Formed:
Biaryls: From Suzuki-Miyaura coupling reactions.
Naphthoquinones: From oxidation reactions.
Halogenated Naphthalenes: From substitution reactions.
Applications De Recherche Scientifique
(2-Hydroxynaphthalen-1-yl)boronic acid is extensively used in scientific research due to its versatility:
Chemistry: It is a key reagent in cross-coupling reactions, which are fundamental in the synthesis of complex organic molecules.
Biology: It is used in the development of bioconjugation techniques for labeling biomolecules.
Industry: It is employed in the manufacturing of advanced materials and polymers.
Mécanisme D'action
The mechanism by which (2-Hydroxynaphthalen-1-yl)boronic acid exerts its effects involves its ability to form stable boronic esters and boronic acids, which can undergo transmetalation and oxidative addition reactions. The molecular targets and pathways involved are typically related to the formation of carbon-carbon and carbon-heteroatom bonds.
Comparaison Avec Des Composés Similaires
2-Methoxy-1-naphthaleneboronic acid: Similar structure but with a methoxy group instead of a hydroxyl group.
2-Hydroxy-1-naphthylboronic acid: Similar to the compound but with a different position of the hydroxyl group.
Uniqueness: (2-Hydroxynaphthalen-1-yl)boronic acid is unique in its ability to participate in a wide range of chemical reactions, particularly cross-coupling reactions, making it a valuable reagent in organic synthesis.
Propriétés
IUPAC Name |
(2-hydroxynaphthalen-1-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BO3/c12-9-6-5-7-3-1-2-4-8(7)10(9)11(13)14/h1-6,12-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDVCCKPVARLVLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC2=CC=CC=C12)O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00717262 | |
| Record name | (2-Hydroxynaphthalen-1-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00717262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898257-48-2 | |
| Record name | (2-Hydroxynaphthalen-1-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00717262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl 1H-pyrrolo[3,2-c]pyridine-3-carboxylate](/img/structure/B1506754.png)







![3H-Pyrazolo[4,3-B]pyridine](/img/structure/B1506785.png)



